BenchChemオンラインストアへようこそ!

Lurasidone Impurity 22

Molecular weight HRMS LC-MS method development

Lurasidone Impurity 22 (CAS 1807983-61-4) is a fully characterized, high-mass (MW 634.81) process-related dimer reference standard. It serves as a critical system suitability marker for HPLC/LC-MS impurity profiling above m/z 600, where no degradants interfere. Unlike the parent drug (MW 492.68) or lower-MW impurities (e.g., Impurity 1, 5, 24), Impurity 22's unique structure and retention prevent analytical substitution. Beware: same CAS sold as Impurity 19/80; use CAS-centric procurement and orthogonal identity confirmation (HRMS, ¹H NMR) to avoid duplicate orders. Ideal for ANDA/DMF method validation, QC release, and forced degradation negative control.

Molecular Formula C32H38N6O4S2
Molecular Weight 634.8 g/mol
Cat. No. B13848153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Impurity 22
Molecular FormulaC32H38N6O4S2
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76
InChIInChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2
InChIKeyBAGKUUMMYLYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Impurity 22 (CAS 1807983-61-4): Bis-Benzisothiazole Carbamate Dimer Reference Standard for ANDA and QC Applications


Lurasidone Impurity 22 (CAS 1807983-61-4) is a fully characterized process-related impurity of the atypical antipsychotic lurasidone hydrochloride [1]. Chemically designated as ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate), this compound bears the molecular formula C₃₂H₃₈N₆O₄S₂ and a molecular weight of 634.81 g/mol . Unlike the parent drug lurasidone (C₂₈H₃₆N₄O₂S, MW 492.68), Impurity 22 is a symmetrical dimer in which two benzisothiazole-piperazine moieties are connected via carbamate linkages to a central (1R,2R)-cyclohexane-bis(methylene) scaffold . It is supplied as a reference standard with detailed Certificates of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data for use in analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF regulatory submissions .

Why Lurasidone Impurity 22 Cannot Be Substituted by Other In-Class Lurasidone Impurities


Lurasidone impurity reference standards are not interchangeable: each possesses a unique chemical structure, molecular weight, chromatographic retention behavior, and mass spectrometric fragmentation pattern that directly governs its suitability as a system suitability marker, resolution standard, or quantification reference in validated HPLC and LC-MS methods [1]. Impurity 22 (MW 634.81) differs fundamentally from the parent drug (MW 492.68) by +142 Da and from close analogs such as Impurity 1 (DBI Piperazine, MW 352.48), Impurity 5 (isoindole-dione dimer, MW 438.6), and Impurity 24 (MW 344.52), making any attempt at generic substitution analytically invalid [2]. Furthermore, the same CAS number (1807983-61-4) is sold under at least three different vendor impurity designations—Impurity 19, Impurity 22, and Impurity 80—creating a procurement risk wherein orders placed by name alone may result in duplicate or incorrect compound acquisition . The quantitative evidence below establishes the specific dimensions along which Impurity 22 must be differentiated from its nearest comparators for scientifically sound procurement and method development.

Lurasidone Impurity 22: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiation: Impurity 22 vs. Lurasidone Parent Drug and Key In-Class Impurities

Lurasidone Impurity 22 (MW 634.81 g/mol) exhibits a mass difference of +142.13 Da (+28.8%) relative to the lurasidone parent drug (MW 492.68 g/mol, C₂₈H₃₆N₄O₂S) and is 282.33 Da (+80.1%) heavier than Impurity 1 / DBI Piperazine (MW 352.48 g/mol, C₁₈H₁₆N₄S₂) . This mass differential is the largest among commonly reported lurasidone process-related impurities and places Impurity 22 in a distinct high-mass region during LC-QTOF-MS analysis, where it will not co-elute or share MS/MS fragment ions with the parent drug or lower-MW impurities [1]. The exact monoisotopic mass and distinct elemental composition (C₃₂H₃₈N₆O₄S₂ vs. C₂₈H₃₆N₄O₂S for lurasidone) provide unambiguous HRMS-based identification, critical for impurity profiling studies where fourteen related substances were recently characterized by LC-QTOF-MS [1].

Molecular weight HRMS LC-MS method development Impurity profiling

Structural Class Differentiation: Symmetrical Bis-Carbamate Dimer vs. N-Oxide, Ring-Opened, and Enantiomeric Impurities

Impurity 22 is the only reported lurasidone-related substance that incorporates two intact benzisothiazole-piperazine pharmacophoric units symmetrically coupled through carbamate ester linkages to a (1R,2R)-cyclohexane-bis(methylene) core [1]. This architecture is structurally and mechanistically distinct from: (a) Lurasidone Piperazine N-Oxide (Impurity 7, CAS 1574569-32-6), an oxidative degradant bearing an N-oxide on the piperazine ring with MW ~508; (b) Impurity 2 (ring-opened isoindole-dione derivative); (c) the enantiomeric impurity of lurasidone (1S,2S enantiomer); and (d) the oxidative degradants characterized by Wang et al. (2022) in which the piperazine ring is cleaved to form formamide products under free-radical conditions [2][3]. The symmetrical dimeric nature of Impurity 22 implies it is a process-related substance formed via bis-carbamate coupling of excess benzisothiazole-piperazine intermediate with a bis-electrophilic cyclohexane derivative during synthesis, rather than a degradation product .

Structural elucidation NMR Process impurity Dimer impurity

Vendor Numbering Inconsistency: Same CAS (1807983-61-4) Assigned to Impurity 19, Impurity 22, and Impurity 80 Across Suppliers

CAS 1807983-61-4 is marketed under at least three different impurity index numbers by different commercial vendors: 'Lurasidone Impurity 22' (SynZeal, ChemBlink, CymitQuimica/TRC, Axios Research), 'Lurasidone Impurity 19' (Leyan/Shanghai Haohong Biomedical, Molcoo, ChemicalBook), and 'Lurasidone Impurity 80' (Zhenqiang Bio) [1]. This is not a case of stereoisomerism or salt-form variation; all listings describe the identical neutral compound ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) with the same molecular formula and SMILES string [1]. By contrast, the structurally unrelated Lurasidone Impurity 5 (isoindole-dione dimer, MW 438.6, CAS not assigned) and Impurity 19 as listed by ISP Standards (a bis-isoindole-dione dimer, not the bis-benzisothiazole carbamate) represent entirely different chemical entities despite overlapping numerical designations .

Reference standard procurement CAS registry Vendor catalog cross-referencing ANDA filing

Process-Related Origin and Stability Classification: Differentiation from Forced Degradation Products

Comprehensive forced degradation studies of lurasidone hydrochloride conducted under ICH Q1A(R2) guidelines have demonstrated that lurasidone is labile under photolytic, alkaline, and oxidative stress conditions but relatively stable under acidic and thermal stress [1][2]. The degradation products characterized in these studies—including five novel degradants identified by Kumar Talluri et al. (2015) via LC/ESI/QTOF/MS/MS and two novel free-radical oxidative degradants characterized by Wang et al. (2022)—are predominantly mono-benzisothiazole species with MW <510 Da arising from piperazine N-oxidation, ring cleavage, or benzisothiazole-to-benzothiazole photo-isomerization [2][3]. Impurity 22, with its intact dual benzisothiazole-piperazine carbamate architecture and MW 634.81, does not correspond to any of the fourteen stress degradation products characterized in the Siddig et al. (2024) LC-QTOF-MS study and is instead classified as a process-related substance formed during synthesis [1]. This classification is consistent with process patents describing impurities originating from incomplete reactions and by-product formation during lurasidone API manufacture [4].

Process impurity Forced degradation ICH Q1A Stability-indicating method

Stereochemical Identity: (1R,2R) Absolute Configuration and Distinction from (1R,2S)- and (1S,2S)-Cyclohexane Diastereomers

Impurity 22 is defined by the (1R,2R) absolute configuration of its central cyclohexane-1,2-diyl)bis(methylene) scaffold [1]. This stereochemistry is identical to that of the cyclohexane moiety in lurasidone itself ((1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexyl), meaning Impurity 22 retains the same relative stereochemistry as the parent drug at this locus [2]. In contrast, Impurity 5 (SynZeal) features a (1R,2S)-cyclohexane stereochemistry, and the lurasidone enantiomeric impurity (USP Related Compound B) embodies the fully antipodal (1S,2S) configuration [3][4]. The analytical separation of lurasidone from its enantiomeric impurity has been specifically addressed using a Chiralcel OD-H column with hexane-ethanol (92:8) isocratic elution and UV detection at 215 nm, achieving validated resolution; Impurity 22, as a diastereomerically distinct dimer, would exhibit a different retention profile on both chiral and reversed-phase columns compared to the enantiomeric impurity [4].

Stereochemistry Chiral purity Diastereomer separation Enantiomeric impurity

Procurement Specification and Lead Time: Reference Standard Purity, Regulatory Compliance, and Availability

Lurasidone Impurity 22 is commercially available as a fully characterized reference standard with batch-specific Certificates of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data, meeting regulatory requirements for ANDA and DMF submissions [1]. Vendor-specified purity is ≥98% (HPLC) per Leyan (Catalog 1607008) . The compound is typically supplied on a 'synthesis on demand' basis with extended lead times; CymitQuimica/TRC lists 500 mg at €1,206.00 with an estimated delivery time of ~54 days . This contrasts with more commonly stocked impurities such as Impurity 1 (DBI Piperazine, CAS 223586-82-1) and Impurity 8, which are generally available from multiple suppliers with shorter lead times. The ICH Q3A identification threshold for individual impurities in new drug substances (0.1% for a daily dose >2 g/day or 0.15% for <2 g/day) means that Impurity 22, as a process-related substance, must be available as a qualified reference standard at sufficient purity to enable accurate quantification at or below these regulatory thresholds [2].

Reference standard Certificate of Analysis ANDA submission GMP compliance

Lurasidone Impurity 22: Evidence-Backed Research and Industrial Application Scenarios


ANDA Impurity Profiling: LC-QTOF-MS Method Development and System Suitability Testing

Lurasidone Impurity 22 serves as a critical high-mass system suitability marker (MW 634.81) for LC-QTOF-MS impurity profiling methods, as demonstrated in the Siddig et al. (2024) study where fourteen related substances were resolved on an Agilent Poroshell 120 Bonus-RP C18 column with ammonium formate-methanol gradient elution [1]. Its uniquely high molecular weight ensures unambiguous detection in the m/z region above 600, where no lurasidone degradants or lower-MW process impurities interfere. For ANDA filers, incorporating Impurity 22 as a reference standard validates that the analytical method can detect and resolve high-MW dimeric process impurities that may co-elute with the parent drug on shorter HPLC columns or under isocratic conditions [1].

Synthetic Process Optimization and Control Strategy Design in API Manufacturing

As a process-related impurity formed via bis-carbamate coupling during lurasidone synthesis, Impurity 22 serves as a marker for assessing the efficiency of the key coupling step between the benzisothiazole-piperazine intermediate and the cyclohexane-bis(electrophile) building block [2]. Patent WO2013190455A2 explicitly describes the challenge of process-related impurities originating from incomplete reactions and by-product formation, and the improved process disclosed in US 10,196,400 achieves total impurity levels below 0.06% with HPLC purity ≥99.8% [3]. Monitoring Impurity 22 levels across synthetic batches provides quantitative feedback on reaction stoichiometry, temperature control, and purification efficiency, enabling manufacturers to optimize the process and reduce this high-MW dimeric by-product below ICH Q3A identification thresholds [4].

Vendor Qualification and Reference Standard Cross-Validation for Multi-Source Procurement

The documented inconsistency in impurity numbering—where CAS 1807983-61-4 is sold as Impurity 19, Impurity 22, or Impurity 80 by different vendors—creates a concrete need for cross-validation of reference standards during multi-source procurement for ANDA compilation . A laboratory receiving 'Impurity 19' from two different suppliers could inadvertently acquire the bis-benzisothiazole carbamate dimer (CAS 1807983-61-4) from one and the chemically unrelated bis-isoindole-dione dimer from another, as ISP Standards' Impurity 19 is structurally distinct . Implementing a CAS-centric procurement protocol with orthogonal identity confirmation (HRMS accurate mass ± 5 ppm, ¹H NMR signature of the benzisothiazole aromatic protons at δ 7.5–8.5 ppm) mitigates this risk and ensures regulatory submission data integrity .

Stability-Indicating Method Validation: Discriminating Process Impurities from Degradation Products

Forced degradation studies performed under ICH Q1A(R2) conditions have established that lurasidone degrades primarily via oxidation, alkaline hydrolysis, and photolysis, yielding products with MW <510 Da [5][6]. Impurity 22 (MW 634.81), as a process-related dimer, is not generated under any standard stress condition and thus serves as a negative control in stability-indicating method validation: its peak area should remain constant across all forced degradation samples, confirming that the analytical method can discriminate between pre-existing process impurities and true degradation products [5]. This distinction is critical for establishing shelf-life specifications and demonstrating that degradation pathways do not converge on the process impurity profile [6].

Quote Request

Request a Quote for Lurasidone Impurity 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.